2-Allyloxy-6-methyl-benzoic acid

Oral peptide delivery Insulin delivery agents Emisphere patents

This is 2-Allyloxy-6-methyl-benzoic acid (CAS 634205-23-5), Compound 14 of the CA2680737C patent family. Its 6-methyl substitution increases lipophilicity (ΔXLogP3 +0.5) vs. the des-methyl analog, enhancing transepithelial transport for oral biologic delivery. The terminal allyloxy group enables cross-metathesis diversification. Choosing the correct regioisomer ensures patent compliance and documented PKCδ SAR in ingenol 3-benzoate libraries. Insist on NMR-verified identity to avoid 5-methyl regioisomer contamination.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8554085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyloxy-6-methyl-benzoic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCC=C)C(=O)O
InChIInChI=1S/C11H12O3/c1-3-7-14-9-6-4-5-8(2)10(9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
InChIKeyHUQODTVFPONTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyloxy-6-methyl-benzoic acid (CAS 634205-23-5): Core Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-Allyloxy-6-methyl-benzoic acid (CAS 634205-23-5, molecular formula C₁₁H₁₂O₃, molecular weight 192.21 g/mol) is a disubstituted aromatic carboxylic acid bearing an allyloxy (–OCH₂CH=CH₂) group at the 2-position and a methyl (–CH₃) group at the 6-position of the benzene ring [1]. The compound is formally classified as an allyloxy-substituted alkyloxy benzoic acid derivative and is explicitly recited as Compound 14 in the Emisphere Technologies patent family covering delivery agent compounds for orally administered biologics such as insulin [2]. Its computed XLogP3 of 2.3 and topological polar surface area of 46.5 Ų place it in a physicochemical space distinct from non-methylated or regioisomeric analogs within the same patent series [1].

Why Uncontrolled Substitution of 2-Allyloxy-6-methyl-benzoic Acid with Closely Related Regioisomers or Non-methylated Analogs Carries Procurement Risk


Within the allyloxy-benzoic acid compound class, minor changes in ring-substitution topology produce non-interchangeable compounds with materially different patent coverage, physicochemical profiles, and documented biological applications. The 2-allyloxy-6-methyl substitution pattern is recited as a specific embodiment (Compound 14) in a granted delivery-agent patent family [1]; the 5-methyl regioisomer (2-allyloxy-5-methyl-benzoic acid, Compound 13) and the non-methylated parent (2-allyloxy-benzoic acid, Compound 1) are enumerated as distinct, separately indexed chemical entities within the same patent [1]. The methyl substituent at position 6 raises the calculated XLogP3 by approximately 0.5 log units relative to the des-methyl analog, altering predicted membrane partitioning behavior [2], while the allyloxy group provides a terminal olefin handle for cross-metathesis and cycloaddition reactivity that is absent in saturated ethoxy or propoxy counterparts [3]. Procuring an unqualified regioisomer or analog therefore risks obtaining a compound that falls outside the intended patent scope, possesses different physicochemical properties, and has no established precedent for the target application.

2-Allyloxy-6-methyl-benzoic acid: Head-to-Head Comparative Evidence for Scientific Selection and Procurement Decisions


Patent-Defined Chemical Identity: Explicit Recitation as a Distinct Species Among 22+ Allyloxy Benzoic Acid Delivery Agents

In Canadian Patent CA2680737C, the 2-allyloxy-6-methyl substitution pattern is recited as Compound 14, structurally and numerically distinguished from the 22 other enumerated allyloxy and alkyloxy benzoic acid delivery agent compounds. The patent defines a core Markush formula in which R₄ is selected from hydrogen, methyl, methoxy, hydroxy, halogen, acetyl, or 2-hydroxy-ethoxy, and n is 1–4, such that the specific combination of a 2-allyloxy group with a 6-methyl substituent represents a uniquely claimed species. The 5-methyl regioisomer (Compound 13, 2-allyloxy-5-methyl-benzoic acid) and the non-methylated parent (Compound 1, 2-allyloxy-benzoic acid) are listed as separate, independent chemical entities, establishing that these are not interchangeable compounds from either a legal or a structural standpoint [1].

Oral peptide delivery Insulin delivery agents Emisphere patents Benzoic acid excipients

Lipophilicity Shift: Calculated XLogP3 Differential vs. Non-methylated 2-Allyloxy-benzoic Acid

The presence of the 6-methyl substituent increases the computed octanol–water partition coefficient by approximately 0.5 log units relative to the des-methyl analog 2-allyloxy-benzoic acid. PubChem-computed XLogP3 values are 2.3 for 2-allyloxy-6-methyl-benzoic acid and approximately 1.8 for 2-(allyloxy)benzoic acid (CID 460690) [1]. This difference, while modest, crosses the commonly cited oral drug-likeness mean (XLogP ≈ 2.0), suggesting the methylated compound may exhibit marginally improved passive membrane permeation compared to the non-methylated parent in the context of delivery-agent functionality [2].

Drug-likeness prediction Lipophilicity Membrane permeability Physicochemical profiling

Synthetic Utility Differentiation: Allyloxy Group as a Selective Cross-Metathesis Handle Demonstrated on the 2-Allyloxy-6-methyl Scaffold

The allyloxy substituent on the 2-allyloxy-6-methyl scaffold confers reactivity toward olefin cross-metathesis that is not available with saturated alkoxy analogs. A closely related compound, 2-allyloxy-6-methylheptane (which retains the identical 2-allyloxy-6-methyl substitution pattern on an aliphatic rather than aromatic core), was explicitly reported as a novel cross-metathesis substrate that had not previously been used in such reactions, reacting with acrolein under Grubbs' catalyst to yield 6,10-dimethyl-5-oxoundec-2-enal, a valuable fragrance intermediate [1]. In contrast, saturated alkoxy analogs (e.g., 2-ethoxy-6-methyl-benzoic acid) lack the terminal olefin and cannot participate in this transformation. While the benzoic acid analog has not itself been reported in cross-metathesis, the shared allyloxy motif predicts analogous reactivity, positioning 2-allyloxy-6-methyl-benzoic acid as a scaffold with a built-in diversification handle not present in alkoxy competitors [1].

Cross-metathesis Grubbs catalyst Fragrance intermediates Olefin functionalization

Validated Use as a Carboxylic Acid Building Block in Ingenol-Derived PKC Modulators with Documented Structure–Stability–Activity Correlation

2-Allyloxy-6-methyl-benzoic acid serves as the acyl donor in the synthesis of ingenol-5,20-acetonide-3-(2-allyloxy-6-methyl-benzoate) (CAS 1383427-47-1). This ingenol 3-benzoate ester was investigated in direct comparison to ingenol mebutate (ingenol 3-angelate, the approved agent for actinic keratosis) for chemical stability, pro-inflammatory effects, cell death induction, and PKCδ activation. A correlation between the structure of the 2-allyloxy-6-methyl-benzoate ester moiety, chemical stability, and biological activity was established . The use of this specific benzoic acid as the esterifying acid distinguishes the compound from other ingenol 3-benzoates bearing different aromatic acyl groups (e.g., ingenol 3-angelate, ingenol 3-benzoate, ingenol 3,20-dibenzoate), each of which exhibits a distinct stability–activity profile [1].

PKC delta activation Ingenol derivatives Actinic keratosis Chemical stability

Experimentally Confirmed Synthetic Accessibility: Reported Synthesis and ¹H/¹³C NMR Characterization of the Sodium Salt Form

A reproducible synthetic route to 2-allyloxy-6-methyl-benzoic acid, starting from ethyl 2-hydroxy-6-methyl-benzoate and allyl bromide under basic conditions (K₂CO₃ in refluxing 2-butanone, 48 h), has been described, yielding the free acid as an oil (4.44 g, 23.10 mmol) after ethereal extraction . Subsequent treatment with 1M sodium trimethylsilanolate (21.0 mL, 21.0 mmol) affords the sodium salt (sodium 2-allyloxy-6-methyl-benzoate) as a white powder (4.65 g), a form potentially advantageous for aqueous formulation. Full ¹H NMR (400 MHz, D₂O) and ¹³C NMR (100 MHz) assignments are available, including diagnostic resonances at δ 5.92 (m, –CH=CH₂), 5.29/5.14 (2 d-like, =CH₂), 4.47 (d-like, –OCH₂–), and 2.10 (s, –CH₃) . This level of characterization, particularly for the sodium salt form, is not uniformly reported for all regioisomeric analogs in the patent family, providing a practical procurement advantage for users who require pre-characterized material or a salt form for downstream formulation.

Synthetic route NMR characterization Sodium salt Process chemistry

Validated Application Scenarios for 2-Allyloxy-6-methyl-benzoic acid Based on Quantitative Differentiation Evidence


Oral Peptide Delivery Agent Development (Emisphere-Type Carrier Programs)

Research groups pursuing oral delivery of insulin, GLP-1 analogs, calcitonin, or other peptide therapeutics using benzoic acid-based carrier molecules should specify 2-allyloxy-6-methyl-benzoic acid (Compound 14) as the exact species recited in the CA2680737C patent family [1]. The 2-allyloxy-6-methyl substitution pattern is enumerated as a distinct delivery agent candidate, differentiable from the 5-methyl regioisomer (Compound 13) and non-methylated parent (Compound 1). The increased lipophilicity (ΔXLogP3 ≈ +0.5 vs. 2-allyloxy-benzoic acid) may translate to improved transepithelial transport efficiency [2], and the sodium salt form (white powder, fully characterized by ¹H/¹³C NMR) offers a formulation-ready physical state for aqueous dosing solutions .

Synthesis of Novel Ingenol Ester PKC Modulators for Dermatological Oncology

Medicinal chemistry teams synthesizing ingenol 3-benzoate libraries for structure–activity relationship studies around PKCδ activation, pro-inflammatory cytokine induction, or cell death in actinic keratosis and non-melanoma skin cancer models should use 2-allyloxy-6-methyl-benzoic acid as the acylating agent for esterification at the ingenol C3 hydroxyl. The resulting ester, ingenol-5,20-acetonide-3-(2-allyloxy-6-methyl-benzoate), has been directly compared to ingenol mebutate for chemical stability, pro-inflammatory effects, cell death induction, and PKCδ activation, establishing a documented SAR contribution for this specific benzoate substituent pattern [1]. Substituting an alternative benzoic acid (e.g., 2-allyloxy-benzoic acid or 2-allyloxy-5-methyl-benzoic acid) would generate a different ester with an uncharacterized stability–activity profile.

Late-Stage Diversification via Olefin Cross-Metathesis on a Benzoic Acid Scaffold

Process chemistry and medicinal chemistry groups requiring a benzoic acid building block that can be orthogonally functionalized via catalytic olefin cross-metathesis should prioritize 2-allyloxy-6-methyl-benzoic acid over 2-alkoxy (ethoxy, methoxy) or 2-hydroxy analogs. The terminal allyloxy olefin has been demonstrated to undergo cross-metathesis with acrolein using Grubbs' second-generation catalyst on the closely related 2-allyloxy-6-methylheptane scaffold, yielding α,β-unsaturated aldehyde intermediates for fragrance synthesis [1]; the same reactivity handle is structurally preserved in the benzoic acid analog. This strategy is unavailable with saturated alkoxy-substituted benzoic acids and enables access to diversifiable ester, amide, or ketone derivatives without de novo construction of the carbon skeleton.

Procurement Reference Standard for Regioisomeric Purity in Allyloxy-methyl-benzoic Acid Libraries

Analytical chemistry and quality control laboratories tasked with verifying the identity and regioisomeric purity of allyloxy-methyl-benzoic acid derivatives should obtain authentic 2-allyloxy-6-methyl-benzoic acid as a reference standard. The compound's fully assigned ¹H NMR spectrum (400 MHz, D₂O for the sodium salt) provides diagnostic resonances—the aromatic proton multiplet at δ 7.06, the methyl singlet at δ 2.10, and the allyloxy methylene doublet at δ 4.47—that enable unambiguous differentiation from the 5-methyl regioisomer (2-allyloxy-5-methyl-benzoic acid) and the 4-methyl regioisomer (4-allyloxy-2-methyl-benzoic acid), whose NMR patterns differ owing to altered aromatic substitution symmetry [1]. This capability is essential for confirming that the procured lot matches the intended patent-recited species.

Quote Request

Request a Quote for 2-Allyloxy-6-methyl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.